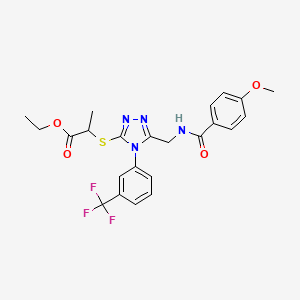

ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Description

Properties

IUPAC Name |

ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F3N4O4S/c1-4-34-21(32)14(2)35-22-29-28-19(13-27-20(31)15-8-10-18(33-3)11-9-15)30(22)17-7-5-6-16(12-17)23(24,25)26/h5-12,14H,4,13H2,1-3H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYHKNFJIRATOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under suitable conditions.

Attachment of the Methoxybenzamido Group: This step involves the reaction of the triazole intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

Thioester Formation: The final step involves the reaction of the intermediate with ethyl 2-bromopropanoate in the presence of a thiol reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Reduced amides, alcohols, and other reduced products.

Substitution: Substituted amides, thioesters, and other substituted derivatives.

Scientific Research Applications

Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate has several scientific research applications, including:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antifungal, antibacterial, or anticancer agent.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Materials Science: The compound’s properties can be exploited in the development of novel materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and trifluoromethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The methoxybenzamido group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Weight : ~530 g/mol (estimated based on substituents).

- LogP : Predicted to be moderately lipophilic (~3.5–4.0) due to the trifluoromethyl and aromatic groups.

- Solubility: Limited aqueous solubility, typical of ester-containing triazoles; enhanced in polar aprotic solvents (e.g., DMSO) .

Comparison with Similar Compounds

Structural Analogs

Triazole derivatives with varied substituents are compared below:

Pharmacological and Physicochemical Differences

(a) Lipophilicity and Bioavailability

However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation adjustments.

Chemoinformatics Analysis

Using Tanimoto coefficients (binary fingerprint similarity), the target compound shares ~60–70% similarity with phenylsulfonyl and thiadiazole-containing triazoles, but only ~40–50% with phenethyl derivatives . This suggests divergent structure-activity relationships, warranting further exploration of trifluoromethyl’s role in target binding.

Biological Activity

Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a synthetic compound belonging to the triazole class. Its structure incorporates a triazole ring, a trifluoromethyl group, and a methoxybenzamido moiety, which contribute to its potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure is characterized by:

- Triazole Ring : Known for its biological activity.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Methoxybenzamido Group : Potentially increases binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves several steps including the formation of the triazole ring and subsequent modifications to introduce the methoxybenzamido and trifluoromethyl groups. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are employed to ensure purity and yield during synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring facilitates binding to various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, while the methoxybenzamido group may improve specificity towards certain pathways .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity : Research indicates that triazole derivatives exhibit significant anticancer properties by inhibiting key protein interactions involved in tumor growth. For instance, compounds similar to this compound have been shown to inhibit the interaction between annexin A2 and S100A10 proteins, which are critical in cancer progression .

- Antimicrobial Properties : Triazoles are recognized for their antifungal activity. This compound may exhibit similar properties due to its structural characteristics that allow it to interfere with fungal cell wall synthesis .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.